molecular formula C10H10N2O2 B3044247 Chrysogine CAS No. 18326-30-2

Chrysogine

Numéro de catalogue B3044247
Numéro CAS: 18326-30-2
Poids moléculaire: 190.20
Clé InChI: BMBSGGZMJQTQSO-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Chrysogine is a quinazolinone metabolite and a yellow pigment. It is commonly produced by various filamentous fungi, including Fusarium sambucinum, Penicillium chrysogenum, and Penicillium notatum .


Synthesis Analysis

The biosynthesis of Chrysogine is mediated by a nonribosomal peptide synthetase (NRPS) gene, Pc21g12630 (chyA). Deletion of this gene results in a decrease in the production of Chrysogine and 13 related compounds. The NRPS ChyA mediates the condensation of anthranilic acid and alanine into the intermediate 2-(2-aminopropanamido)benzoic acid .


Molecular Structure Analysis

The molecular structure of Chrysogine has been elucidated mainly through the analysis of one and two-dimensional Nuclear Magnetic Resonance (NMR) data, supported by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometer-Time of Flight (MS-TOF) .


Chemical Reactions Analysis

The NRPS ChyA mediates the condensation of anthranilic acid and alanine into the intermediate 2-(2-aminopropanamido)benzoic acid. The remainder of the pathway is highly branched, yielding at least 13 Chrysogine-related compounds .

Applications De Recherche Scientifique

Biosynthesis Pathway

Chrysogine, a yellow pigment produced by Penicillium chrysogenum and other fungi, has its biosynthetic pathway investigated in detail. The study by Viggiano et al. (2017) demonstrated that the deletion of a specific nonribosomal peptide synthetase gene in P. chrysogenum led to a decrease in chrysogine production. This research contributes to understanding the metabolic potential of filamentous fungi and the complexity of secondary metabolite pathways (Viggiano et al., 2017).

Role in Fungal Genera

Chrysogine is produced by various fungal genera, including Penicillium, Aspergillus, and Fusarium. Wollenberg et al. (2017) identified a two-module nonribosomal peptide synthetase (NRPS) as crucial for chrysogine biosynthesis. This study enhances our understanding of chrysogine production in fungi (Wollenberg et al., 2017).

Chemical Synthesis

The synthesis of chrysogine and related compounds has been explored, as reported by Bergman and Brynolf (1990). This research provides insights into the chemical pathways that can be employed to synthesize chrysogine and its derivatives, useful in various scientific applications (Bergman & Brynolf, 1990).

Nanotechnology Applications

Chrysin, a compound related to chrysogine, has been investigated for its potential applications in nanotechnology. The review by Kultz et al. (2019) highlights chrysin's therapeutic properties and its applications in nanotechnology, providing a pathway for targeted and efficient use of these compounds (Kultz et al., 2019).

Therapeutic Properties

Extensive research has been conducted on the pharmacological and therapeutic properties of chrysin, a flavonoid closely related to chrysogine. Studies by Naz et al. (2019) and Kasala et al. (2015) have shown that chrysin exhibits various biological activities such as anti-inflammatory, anticancer, and antioxidative functions, which can be leveraged in medical research (Naz et al., 2019); (Kasala et al., 2015).

Safety and Hazards

The safety and hazards associated with Chrysogine are not well-documented in the available literature .

Propriétés

IUPAC Name

2-[(1R)-1-hydroxyethyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBSGGZMJQTQSO-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one

CAS RN

129893-49-8
Record name Crysogine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129893498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRYSOGINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E4A3YUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is chrysogine, and how is it produced in fungi?

A1: Chrysogine is a yellow pigment naturally synthesized by several fungal genera, including Penicillium, Aspergillus, and Fusarium [, , , , ]. Its biosynthesis involves a nonribosomal peptide synthetase (NRPS) enzyme, specifically a two-module NRPS named NRPS14 or chyA, that uses anthranilic acid and alanine as precursors [, , , ].

Q2: What is the molecular formula and weight of chrysogine?

A2: Chrysogine has the molecular formula C9H9N3O2 and a molecular weight of 191.18 g/mol [, ].

Q3: Can you describe the structure of chrysogine?

A3: Chrysogine ((S)-(-)-2-(1-hydroxyethyl)quinazolin-4(3H)-one) features a quinazolinone core structure with a 1-hydroxyethyl substituent at the 2-position [, ].

Q4: Is chrysogine similar to other known fungal metabolites?

A4: Structurally, chrysogine belongs to the 4(3H)-quinazolinone family, sharing similarities with other bioactive molecules like febrifugine, an antimalarial agent, and the synthetic drug methaqualone [, ].

Q5: How is the chrysogine biosynthetic pathway structured?

A5: Research suggests that the chrysogine biosynthetic pathway is complex and highly branched, producing at least 13 chrysogine-related compounds [, ].

Q6: What is the role of the NRPS enzyme in chrysogine biosynthesis?

A6: The NRPS enzyme (NRPS14/chyA) is crucial for chrysogine production, catalyzing the condensation of anthranilic acid and alanine to form 2-(2-aminopropanamido)benzoic acid, a key intermediate in the pathway [, ].

Q7: How was the chrysogine biosynthetic gene cluster identified?

A7: The biosynthetic gene cluster responsible for chrysogine production was identified through comparative genomic analysis of fungal species known to produce chrysogine. Researchers discovered a cluster of genes, including the NRPS gene (NRPS14/chyA) and five additional genes named chry2-6, involved in chrysogine biosynthesis [, ].

Q8: What happens when the NRPS gene is deleted in fungi?

A8: Deletion of the NRPS14 gene (chyA) in Fusarium graminearum completely abolished chrysogine production, confirming its essentiality in the biosynthetic pathway []. Similar observations were made in Penicillium chrysogenum, where deletion of the chyA gene led to a decrease in chrysogine and related compound production [].

Q9: Can chrysogine production be manipulated in fungi?

A9: Yes, genetic manipulation can influence chrysogine production. Overexpression of the NRPS14 gene in Fusarium graminearum led to enhanced chrysogine production, suggesting that NRPS activity is a limiting factor in the pathway [].

Q10: How do histone deacetylases affect chrysogine production?

A10: Research shows that histone deacetylases, particularly HdaA, play a role in regulating chrysogine biosynthesis. Deletion of the hdaA gene in Penicillium chrysogenum decreased chrysogine production and downregulated the expression of the chrysogine biosynthetic gene cluster, including the NRPS gene chyA [, ].

Q11: Can prokaryotic proteins influence chrysogine biosynthesis in fungi?

A11: Interestingly, introducing prokaryotic MbtH-like proteins (MLPs), typically absent in fungi, into Penicillium chrysogenum has been shown to stimulate chrysogine production. This suggests a potential for utilizing these proteins to enhance fungal secondary metabolite production [, ].

Q12: In what other fungi has chrysogine been identified?

A12: Besides those mentioned earlier, chrysogine has been reported in Penicillium persicinum [], Penicillium jamesonlandense [], Penicillium ribium [], and Aspergillus arachidicola [].

Q13: What is the ecological role of chrysogine in fungi?

A13: The ecological role of chrysogine remains largely unknown. While it is suggested to contribute to the yellow pigmentation observed in some fungi, its specific function in fungal biology requires further investigation [, ].

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